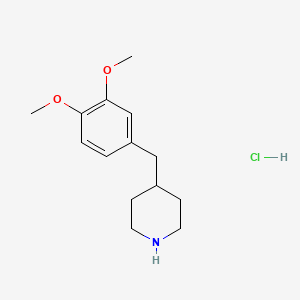

4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Descripción general

Descripción

4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a heterocyclic organic compound . Its empirical formula is C14H21NO2 · HCl, and it has a molecular weight of 271.78 . It is provided by Sigma-Aldrich for experimental and research use .

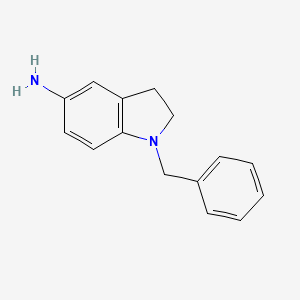

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=C(OC)C=CC(CC2CCNCC2)=C1.Cl . This indicates that the compound contains a piperidine ring attached to a 3,4-dimethoxybenzyl group. Physical and Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación

Anti-acetylcholinesterase Activity

A significant area of research for derivatives of 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride involves their role as anti-acetylcholinesterase (anti-AChE) agents. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-AChE activity. The study found that introducing bulky moieties and alkyl or phenyl groups enhanced activity, identifying specific compounds as potent AChE inhibitors. These derivatives were explored for their potential as antidementia agents, highlighting the structure-activity relationship crucial for designing effective inhibitors (Sugimoto et al., 1990).

Bioactive Conformation and Opioid Receptor Antagonism

Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, as explored by Le Bourdonnec et al. (2006), provides insights into the molecular determinants for mu-opioid receptor recognition. This work aimed at understanding the structural features affecting ligand binding and structure-function relationships, contributing to the development of opioid receptor antagonists (Le Bourdonnec et al., 2006).

Pharmacokinetics and Metabolism

Investigations into the oxidative metabolism of novel antidepressants, such as the study by Hvenegaard et al. (2012), offer detailed insights into the enzymatic pathways involved in the metabolism of piperidine-based compounds. This research identifies the cytochrome P450 enzymes responsible for metabolizing these compounds, providing a foundation for understanding their pharmacokinetics and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Fungicidal Activity

The study by Wieczorek et al. (2014) on the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its analogues underscores the potential of piperidine derivatives in antifungal applications. By comparing the activity of these compounds against various filamentous fungi, this research highlights the importance of the benzoxaborole system for antifungal action and opens avenues for developing new antifungal agents (Wieczorek et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-4-3-12(10-14(13)17-2)9-11-5-7-15-8-6-11;/h3-4,10-11,15H,5-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBLIXQELXNNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656567 | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172908-58-5 | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

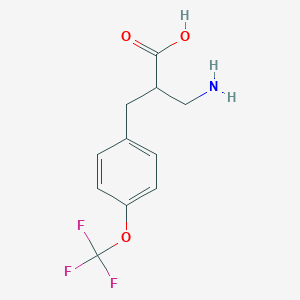

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

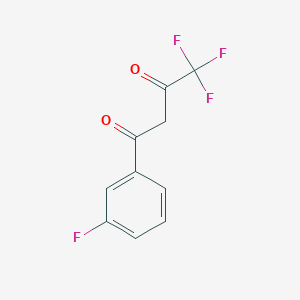

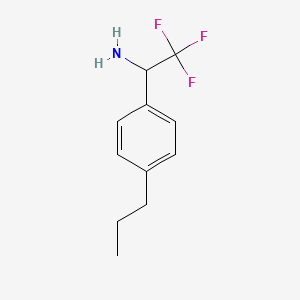

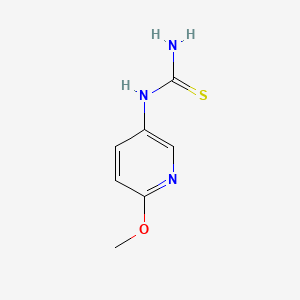

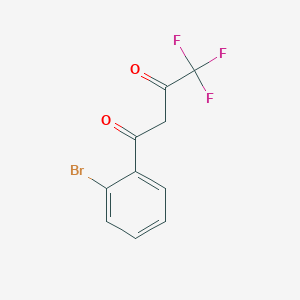

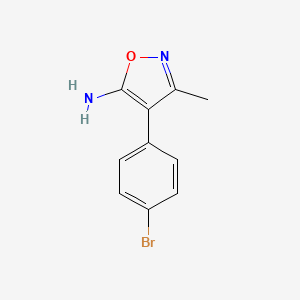

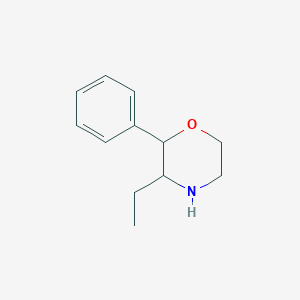

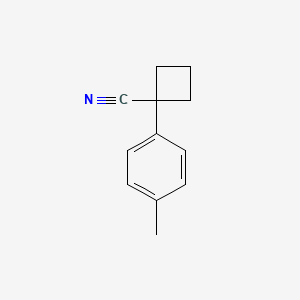

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.